methyl 3-(2-amino-N-methylacetamido)propanoate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-amino-N-methylacetamido)propanoate hydrochloride typically involves the reaction of methyl 3-(2-aminoacetamido)propanoate with methylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Methyl 3-(2-aminoacetamido)propanoate and methylamine
Solvent: Industrial-grade methanol or ethanol
Catalyst: Concentrated hydrochloric acid
Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-amino-N-methylacetamido)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted amides or esters
Scientific Research Applications
Methyl 3-(2-amino-N-methylacetamido)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(2-amino-N-methylacetamido)propanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-aminoacetamido)propanoate
- Methyl 3-(2-amino-N-ethylacetamido)propanoate
- Methyl 3-(2-amino-N-propylacetamido)propanoate
Uniqueness
Methyl 3-(2-amino-N-methylacetamido)propanoate hydrochloride is unique due to its specific methyl group substitution, which can influence its reactivity and interaction with biological molecules. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
CAS No. |
2613381-53-4 |
---|---|
Molecular Formula |
C7H15ClN2O3 |
Molecular Weight |
210.7 |
Purity |
95 |
Origin of Product |
United States |
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